molecular formula C17H16ClF3N4S B2845694 N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 1024082-30-1

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No. B2845694
CAS RN: 1024082-30-1
M. Wt: 400.85
InChI Key: WKDDTBRSGZJRIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C17H16ClF3N4S and its molecular weight is 400.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Binding Analyses

Studies have identified the molecular interaction of related compounds with specific receptors, illustrating their potential as antagonists for therapeutic applications. For instance, a potent and selective antagonist for the CB1 cannabinoid receptor was examined for its conformational behavior and binding interaction, providing insights into the molecular basis of receptor antagonism (J. Shim et al., 2002).

Anticancer Properties

Research into the anticancer potential of these compounds reveals their efficacy against cancer cell lines. One study detailed the synthesis of thiadiazole-based compounds, including piperazine features, demonstrating significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines, with some compounds inducing cell cycle arrest and apoptotic cell death (Rana M. El-Masry et al., 2022).

Antibacterial and Antimicrobial Activity

Compounds with the piperazine and carbothioamide moieties have shown potential antibacterial and antimicrobial activities. A study focusing on novel quinazoline derivatives with piperazine substitutions highlighted their effectiveness against various bacterial strains, indicating a broad spectrum of antibacterial utility (S. Bondock & Hanaa Gieman, 2015).

Pharmacokinetic Studies

The metabolism and pharmacokinetics of dopamine D(4) selective antagonists, containing structural elements similar to the compound of interest, have been investigated. These studies provide important insights into the biotransformation processes and potential therapeutic applications of these compounds (K. Zhang et al., 2000).

Development of Anticonvulsant Agents

Exploratory research into anticonvulsant properties has led to the synthesis and testing of derivatives as potential treatments for seizures, demonstrating promising efficacy in preclinical models (J. Obniska et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4S/c18-13-2-4-14(5-3-13)23-16(26)25-9-7-24(8-10-25)15-6-1-12(11-22-15)17(19,20)21/h1-6,11H,7-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDTBRSGZJRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

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